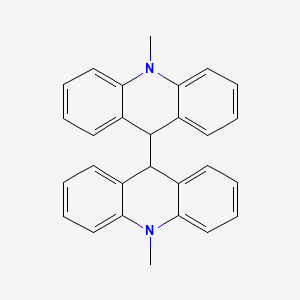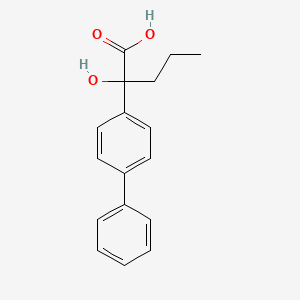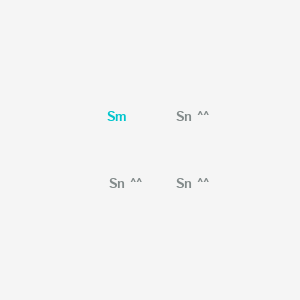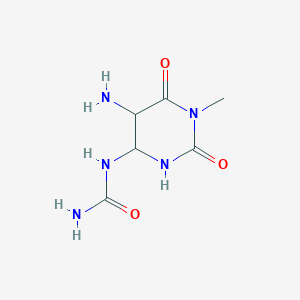![molecular formula C10H7BrO B14734516 7-Bromo-11-oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene CAS No. 5904-41-6](/img/structure/B14734516.png)
7-Bromo-11-oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-11-oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene is a chemical compound with the molecular formula C10H7BrO. It is a derivative of 11-oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene, which is a bicyclic compound containing an oxygen atom in its structure. The presence of a bromine atom in the 7th position adds unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-11-oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene typically involves the bromination of 11-oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene. This can be achieved using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-11-oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction Reactions: Reduction can be used to remove the bromine atom or to alter the oxidation state of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with NaOH may yield 7-hydroxy-11-oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene, while oxidation with KMnO4 may produce a carboxylic acid derivative.
Scientific Research Applications
7-Bromo-11-oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Bromo-11-oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to proteins or enzymes. Additionally, the bicyclic structure provides rigidity, which can enhance its selectivity for certain biological targets.
Comparison with Similar Compounds
Similar Compounds
11-Oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene: The parent compound without the bromine atom.
7-Chloro-11-oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene: A similar compound with a chlorine atom instead of bromine.
7-Iodo-11-oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene: A similar compound with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 7-Bromo-11-oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for halogen bonding. This makes it distinct from its analogs with different halogen atoms.
Properties
CAS No. |
5904-41-6 |
|---|---|
Molecular Formula |
C10H7BrO |
Molecular Weight |
223.07 g/mol |
IUPAC Name |
2-bromo-11-oxabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene |
InChI |
InChI=1S/C10H7BrO/c11-9-6-3-5-8-4-1-2-7-10(9)12-8/h1-7H |
InChI Key |
WASGVLGRGORBIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=CC=CC(=C1)O2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-{5-[(naphthalen-1-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}propanoate](/img/structure/B14734440.png)
![1,6-Dioxaspiro[4.5]decan-2-one](/img/structure/B14734447.png)
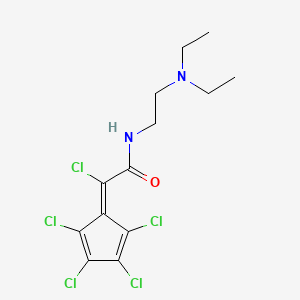
![6a-Methyl-6,6a-dihydro-1ah-indeno[1,2-b]oxirene](/img/structure/B14734459.png)
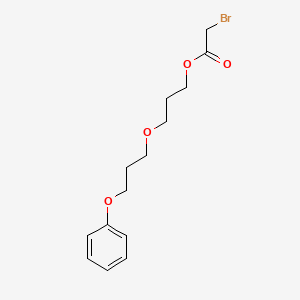
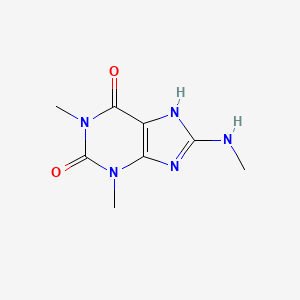
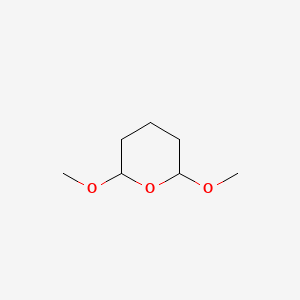
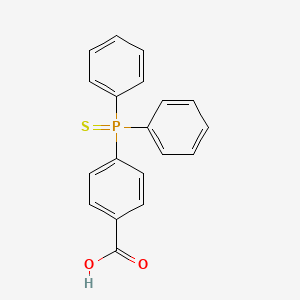
![1'H-Spiro[1,3-dioxolane-2,2'-phenanthrene]-5',8'-diol](/img/structure/B14734481.png)
